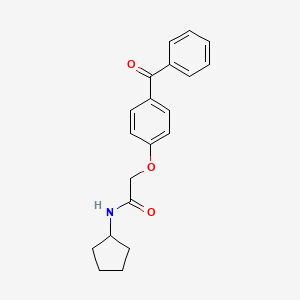
4-Cyclopentylcarbamoylmethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentylcarbamoylmethoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclopentylcarbamoyl group attached to a methoxybenzophenone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylcarbamoylmethoxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with cyclopentyl isocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylcarbamoylmethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-cyclopentylcarbamoylbenzaldehyde or 4-cyclopentylcarbamoylbenzoic acid.
Reduction: Formation of 4-cyclopentylcarbamoylmethoxybenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopentylcarbamoylmethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a UV filter in sunscreen formulations, protecting skin from harmful UV radiation.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of coatings, adhesives, and plastics due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Cyclopentylcarbamoylmethoxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV absorption, the compound transitions to an excited state, leading to the formation of reactive intermediates such as free radicals. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects such as UV protection or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the cyclopentylcarbamoyl group, making it less effective as a UV filter.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
4-Chlorobenzophenone: Contains a chlorine atom, which alters its chemical properties and applications.
Uniqueness
4-Cyclopentylcarbamoylmethoxybenzophenone is unique due to the presence of the cyclopentylcarbamoyl group, which enhances its UV-absorbing properties and makes it more effective in applications such as sunscreens and photoinitiators. Additionally, the combination of the methoxy and cyclopentylcarbamoyl groups imparts distinct chemical reactivity, making it a versatile compound in various chemical reactions.
Properties
CAS No. |
42018-54-2 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-benzoylphenoxy)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H21NO3/c22-19(21-17-8-4-5-9-17)14-24-18-12-10-16(11-13-18)20(23)15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2,(H,21,22) |
InChI Key |
ZGLGSMHPQKFQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


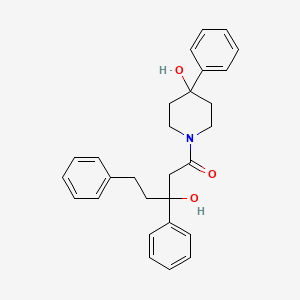
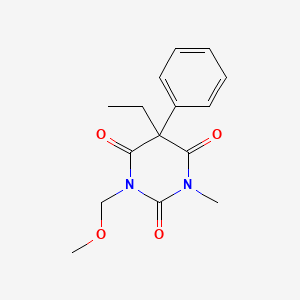
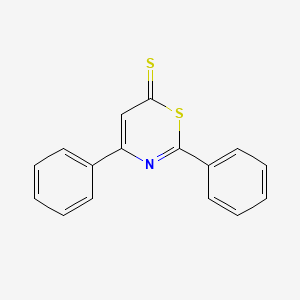
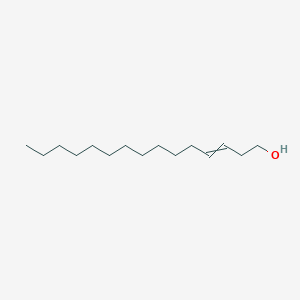
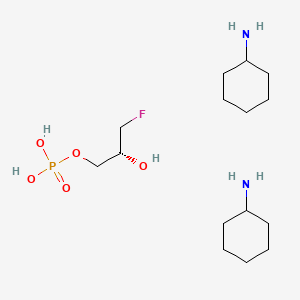
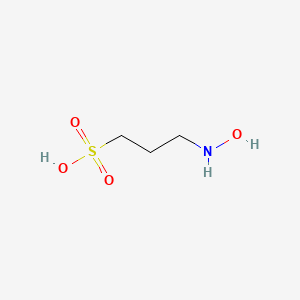
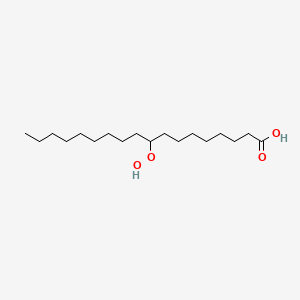
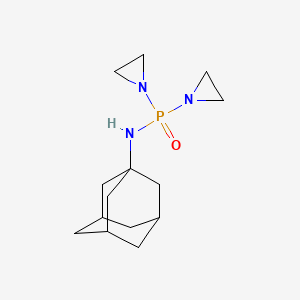

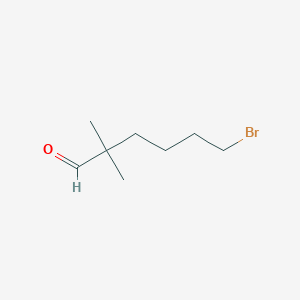
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
